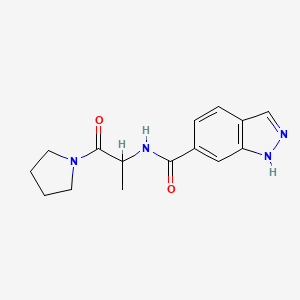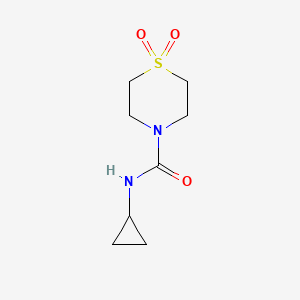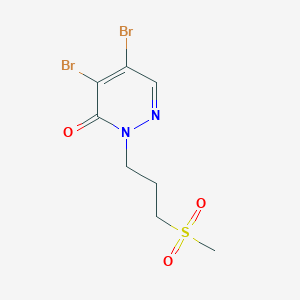![molecular formula C15H22N4O B6647446 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol, also known as JP4-039, is a small molecule that has been studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol exerts its therapeutic effects through the inhibition of mitochondrial reactive oxygen species (ROS) production. It targets the electron transport chain complex I and III, which are major sources of ROS production in the mitochondria. By inhibiting ROS production, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol reduces oxidative stress and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It also improves mitochondrial function and promotes apoptosis in cancer cells. In neurological disorders, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol improves cognitive function and reduces brain damage caused by ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, its limitations include its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol research, including exploring its potential therapeutic effects in other diseases, optimizing its pharmacokinetic properties, and developing more potent derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol and its potential side effects.
Méthodes De Synthèse
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine-3,5-dicarbaldehyde with 3-(aminomethyl)-1H-pyrazole, followed by reduction and acetylation reactions. The final product is obtained through deacetylation and purification steps.
Applications De Recherche Scientifique
2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to reduce inflammation and oxidative stress. In neurological disorder research, 2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol has been shown to protect against ischemic brain injury and improve cognitive function.
Propriétés
IUPAC Name |
2-[[3-(3,5-dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-11-5-6-15(20)14(17-11)10-16-7-4-8-19-13(3)9-12(2)18-19/h5-6,9,16,20H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRRYVHIOXSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CNCCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)


![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)
